(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
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Overview
Description
NB-598 Maleate is a potent and competitive inhibitor of squalene epoxidase, an enzyme involved in the biosynthesis of cholesterol. This compound is known for its ability to suppress triglyceride biosynthesis through the farnesol pathway. It has significant implications in the study of cholesterol metabolism and related disorders .
Mechanism of Action
Target of Action
NB-598 (Maleate) is a potent and competitive inhibitor of squalene epoxidase (SE) . Squalene epoxidase is an important enzyme in the cholesterol biosynthesis pathway, playing a crucial role in the conversion of squalene to 2,3-oxidosqualene.
Mode of Action
NB-598 (Maleate) interacts with squalene epoxidase, inhibiting its activity . This inhibition suppresses the conversion of squalene to 2,3-oxidosqualene, thereby disrupting the biosynthesis of cholesterol.
Biochemical Pathways
The primary biochemical pathway affected by NB-598 (Maleate) is the farnesol pathway . By inhibiting squalene epoxidase, NB-598 (Maleate) suppresses triglyceride biosynthesis through this pathway. This leads to a decrease in the production of cholesterol and other lipids such as phospholipids and free fatty acids.
Result of Action
The inhibition of squalene epoxidase by NB-598 (Maleate) leads to a reduction in total cholesterol levels . It also suppresses the secretion of cholesterol and triacylglycerol, and simultaneously reduces apolipoprotein B in HepG2 cells .
Biochemical Analysis
Biochemical Properties
NB-598 (Maleate) interacts with squalene epoxidase (SE), a crucial enzyme in the cholesterol biosynthesis pathway . By inhibiting SE, NB-598 (Maleate) suppresses the conversion of squalene to 2,3-oxidosqualene, a critical step in cholesterol synthesis .
Cellular Effects
NB-598 (Maleate) has significant effects on cellular cholesterol levels. In MIN6 cells, a 10 μM concentration of NB-598 (Maleate) caused a 36±7% reduction in total cholesterol level . It also decreased cholesterol by 49±2%, 46±7%, and 48±2% from PM, ER, and SG, respectively .
Molecular Mechanism
The molecular mechanism of NB-598 (Maleate) involves competitive inhibition of squalene epoxidase (SE), which suppresses the conversion of squalene to 2,3-oxidosqualene . This inhibition disrupts the biosynthesis of cholesterol, leading to reduced cellular cholesterol levels .
Temporal Effects in Laboratory Settings
The effects of NB-598 (Maleate) on cellular cholesterol levels are time-dependent. After 18 hours of incubation with NB-598 (Maleate), cells showed a significant reduction in cholesterol levels .
Metabolic Pathways
NB-598 (Maleate) is involved in the cholesterol biosynthesis pathway, specifically in the conversion of squalene to 2,3-oxidosqualene . By inhibiting squalene epoxidase (SE), NB-598 (Maleate) disrupts this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NB-598 Maleate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
- Formation of the thiophene core.
- Introduction of the alkyne group.
- Coupling reactions to attach the phenyl and hept-2-en-4-yn-1-amine groups.
Industrial Production Methods: Industrial production of NB-598 Maleate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: NB-598 Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the alkyne group to yield different products.
Substitution: Substitution reactions can occur at the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products:
- Oxidized derivatives of NB-598 Maleate.
- Reduced forms with modified alkyne groups.
- Substituted products with various functional groups attached to the phenyl or thiophene rings .
Scientific Research Applications
NB-598 Maleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.
Biology: Studied for its effects on cholesterol metabolism and triglyceride biosynthesis.
Medicine: Investigated for its potential therapeutic applications in treating cholesterol-related disorders and metabolic diseases.
Industry: Utilized in the development of biochemical assays and as a tool in drug discovery
Comparison with Similar Compounds
Squalene epoxidase inhibitors: Other compounds that inhibit squalene epoxidase include terbinafine and naftifine.
Cholesterol biosynthesis inhibitors: Statins such as atorvastatin and simvastatin also target cholesterol biosynthesis but through different mechanisms.
Uniqueness of NB-598 Maleate: NB-598 Maleate is unique due to its specific inhibition of squalene epoxidase, leading to a targeted reduction in cholesterol and triglyceride biosynthesis. Unlike statins, which inhibit HMG-CoA reductase, NB-598 Maleate acts further down the cholesterol biosynthesis pathway, providing a different approach to managing cholesterol levels .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWPAYJKVJWEK-JVTXGDFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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